molecular formula C9H8N2O3 B1398747 methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate CAS No. 1190312-75-4

methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Cat. No. B1398747
CAS RN: 1190312-75-4
M. Wt: 192.17 g/mol
InChI Key: OQXGJLKIVZGRCO-UHFFFAOYSA-N
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Description

Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate (MOPC) is a small molecule compound that has been widely studied for its potential scientific and medical applications. It is a small molecule inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH) which is involved in the de novo synthesis of pyrimidines, an important component of DNA and RNA. MOPC has been used in a variety of scientific research applications, including cancer research, antiviral research, and metabolic engineering.

Scientific Research Applications

Antimicrobial Agents

This compound has been explored for its potential use as an antimicrobial agent. The pyrrolopyrazine derivatives, which include the core structure of this compound, have exhibited significant antibacterial and antifungal activities . The ability to inhibit microbial growth makes it a valuable candidate for the development of new antimicrobial drugs, especially in an era where antibiotic resistance is a growing concern.

Anti-inflammatory Applications

The anti-inflammatory properties of pyrrolopyrazine derivatives make them suitable for research into treatments for inflammation-related disorders . By modulating the body’s inflammatory response, these compounds could lead to new therapies for diseases such as arthritis and other chronic inflammatory conditions.

Antiviral Research

Compounds with a pyrrolopyrazine scaffold have shown promise in antiviral research. Their ability to inhibit viral replication could be harnessed to develop treatments for various viral infections, including emerging diseases that pose significant health threats .

Antioxidant Properties

The antioxidant potential of this compound is another area of interest. Antioxidants play a crucial role in protecting cells from oxidative stress, which is implicated in many diseases, including neurodegenerative disorders and cancer . Research into the antioxidant applications of this compound could lead to advances in the treatment or prevention of these conditions.

Antitumor and Anticancer Applications

Pyrrolopyrazine derivatives, including methyl 4-aza-2-oxindole-6-carboxylate, have been investigated for their antitumor properties . Their ability to inhibit cancer cell growth and induce apoptosis makes them potential candidates for cancer therapy research.

Kinase Inhibition

These compounds have been found to exhibit kinase inhibitory activity, which is significant in the treatment of various cancers. Kinases are enzymes that play a vital role in cell signaling, and their dysregulation is often associated with cancer. Inhibitors that target specific kinases can be effective in cancer treatment strategies .

Neuroprotective Effects

Research has indicated that indole derivatives, which are structurally related to methyl 4-aza-2-oxindole-6-carboxylate, may have neuroprotective effects . This opens up possibilities for the compound’s application in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Immunomodulatory Potential

The compound’s potential as an immunomodulator is also being explored. It could be used to develop drugs that modulate the immune system, which can be beneficial in treating autoimmune diseases and in cancer immunotherapy .

properties

IUPAC Name

methyl 2-oxo-1,3-dihydropyrrolo[3,2-b]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-9(13)5-2-7-6(10-4-5)3-8(12)11-7/h2,4H,3H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXGJLKIVZGRCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CC(=O)N2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80725587
Record name Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80725587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

CAS RN

1190312-75-4
Record name Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80725587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-oxo-1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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